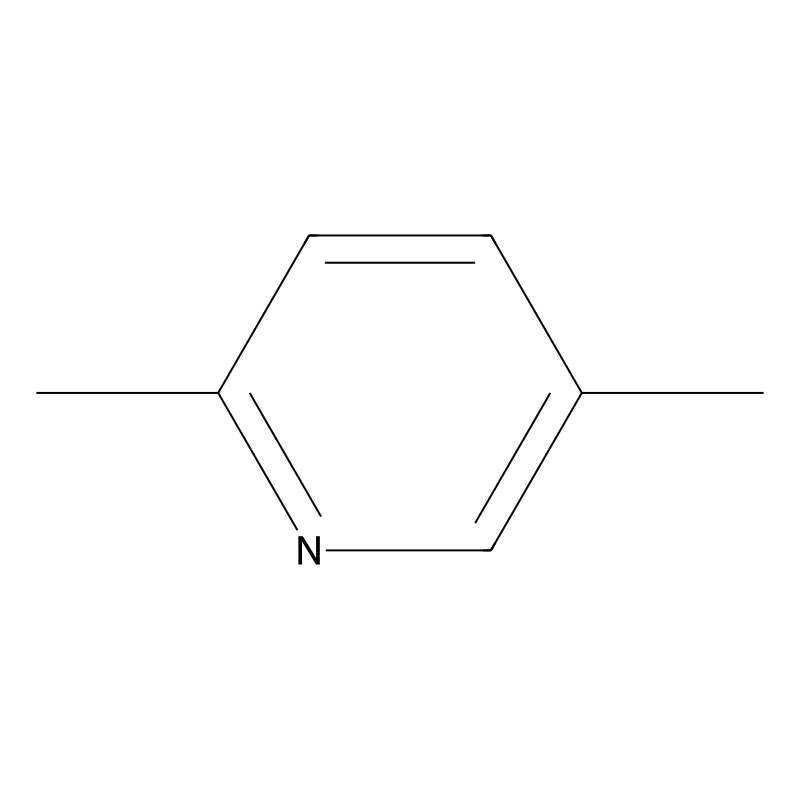

2,5-Dimethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2,5-Dimethylpyridine, also known as 2,5-lutidine, is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₉N and a molecular weight of approximately 107.15 g/mol. It is characterized by a pyridine ring with two methyl groups located at the 2 and 5 positions. This compound appears as a colorless to light yellow liquid and has notable chemical properties that resemble those of pyridine, although the presence of methyl groups can inhibit certain reactions typical of simpler pyridine derivatives .

- Toxicity: 2,5-Dimethylpyridine is considered moderately toxic and can cause irritation to eyes, skin, and respiratory system upon exposure.

- Flammability: Flammable liquid with a flash point of 41 °C.

- Reactivity: May react with strong oxidizing agents.

Safety Precautions:

- Wear appropriate personal protective equipment like gloves, safety glasses, and respirators when handling the compound.

- Work in a well-ventilated area and follow proper disposal procedures according to local regulations.

Spectroscopic studies:

Due to its unique structure and properties, 2,5-dimethylpyridine is used in studies involving various spectroscopic techniques. Researchers have investigated its Fourier-transform infrared (FT-IR) and FT-Raman spectra to understand its vibrational modes and identify its functional groups [1]. These studies provide valuable information about its bonding and molecular structure.

- Source: Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine. M Govindarajan et al. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 96, 421-435 (2012-06-23): )

Synthesis of new compounds:

2,5-Dimethylpyridine serves as a starting material for the synthesis of various novel compounds with potential applications in different fields. Researchers have explored its use in the synthesis of pharmaceutically active compounds, coordination complexes, and functionalized materials [2, 3]. Its reactivity allows for the introduction of various functional groups, leading to diverse and potentially useful new molecules.

- Source 1: Design and Synthesis of Novel 2,5-Disubstituted Pyridine Derivatives as Potential Antibacterial Agents. European Journal of Medicinal Chemistry, Volume 45, Issue 12, December 2010, Pages 5822-5828:

- Source 2: Transition Metal Complexes of Pyridine Derivatives. Chemical Reviews, 2004, 104 (6), 2043-2164:

Investigating biological activities:

Limited research has explored the potential biological activities of 2,5-dimethylpyridine itself. However, studies suggest its toxicity in animal models, highlighting the importance of handling it with care [4]. Further research is needed to fully understand its potential impact on living systems.

- Electrophilic Substitution: The methyl groups can influence the reactivity of the nitrogen atom in electrophilic aromatic substitution reactions.

- Condensation Reactions: It can react with aldehydes to form imines or other condensation products .

- Oxidation: Under specific conditions, it may undergo oxidation to yield N-oxides or other functionalized derivatives.

The compound's unique structure allows it to engage in reactions that may not be possible for unsubstituted pyridine, due to steric hindrance from the methyl groups .

Research indicates that 2,5-dimethylpyridine exhibits various biological activities. In toxicological studies, it has been shown to cause alterations in clotting factors and thrombocytopenia in animal models . Additionally, it has been noted to affect true cholinesterase activity, suggesting potential implications for neurochemical pathways.

Several methods exist for synthesizing 2,5-dimethylpyridine:

- From 1-Propanol and 3-Picoline: A continuous flow system can be employed where 1-propanol is reacted with 3-picoline using Raney nickel as a catalyst at elevated temperatures .

- Alkylation of Pyridine: This involves alkylating pyridine derivatives with methylating agents under controlled conditions.

- Cyclization Reactions: Certain precursors can undergo cyclization to form the dimethylpyridine framework.

These methods highlight the versatility in producing this compound through various synthetic pathways .

2,5-Dimethylpyridine finds utility in several fields:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals.

- Chemical Industry: Used as a solvent and reagent in organic synthesis.

- Agricultural Chemicals: It is also utilized in the formulation of agrochemicals.

Its unique properties make it valuable for developing compounds with specific functionalities .

Studies on the interactions of 2,5-dimethylpyridine reveal its effects on biological systems. For instance, its impact on cholinesterase suggests potential neurotoxic effects that warrant further investigation in pharmacological contexts . Additionally, its interactions with other chemical agents could lead to significant findings in drug development and toxicology.

2,5-Dimethylpyridine belongs to a class of compounds known as lutidines, which are dimethyl derivatives of pyridine. Below is a comparison with other similar compounds:

| Compound Name | Systematic Name | CAS Registry Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2,3-Dimethylpyridine | 2,3-Lutidine | 583-61-9 | C₇H₉N | 107.16 g/mol |

| 2,4-Dimethylpyridine | 2,4-Lutidine | 108-47-4 | C₇H₉N | 107.16 g/mol |

| 2,5-Dimethylpyridine | 2,5-Lutidine | 589-93-5 | C₇H₉N | 107.15 g/mol |

| 2,6-Dimethylpyridine | 2,6-Lutidine | 108-48-5 | C₇H₉N | 107.16 g/mol |

| 3,4-Dimethylpyridine | 3,4-Lutidine | 583-58-4 | C₇H₉N | 107.16 g/mol |

| 3,5-Dimethylpyridine | 3,5-Lutidine | 591-22-0 | C₇H₉N | 107.16 g/mol |

Uniqueness

The uniqueness of 2,5-dimethylpyridine lies in its specific position of methyl substitution on the pyridine ring which influences its reactivity and biological activity compared to its isomers. Each isomer exhibits distinct properties and reactivity patterns due to the spatial arrangement of substituents on the aromatic ring .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant